molecular formula C16H13ClN4O3S B2438543 (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797887-66-1

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2438543
CAS No.: 1797887-66-1
M. Wt: 376.82
InChI Key: PENFIBGOVZPRBC-UHFFFAOYSA-N
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Description

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13ClN4O3S and its molecular weight is 376.82. The purity is usually 95%.
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Biological Activity

The compound (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, focusing on its effects against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound can be described by its structural components:

  • Benzo[d][1,2,3]triazole moiety, known for various biological activities.
  • Azetidine ring , which is often involved in medicinal chemistry due to its ability to modulate biological targets.
  • 4-Chlorophenyl sulfonyl group , which enhances the compound's pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant anticancer properties. For instance, a related compound demonstrated potent antiproliferative activity against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1 summarizes the antiproliferative activities of similar compounds:

CompoundCell LineIC50 (nM)Mechanism of Action
(1H-benzo[d][1,2,3]triazol-5-yl)A549 (Lung)2.4Histone deacetylase inhibition
(related triazole compound)MCF7 (Breast)1.8Histone deacetylase inhibition
DoxorubicinVarious5.0DNA intercalation

The primary mechanism through which the triazole derivatives exert their anticancer effects appears to be through the inhibition of histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, resulting in altered gene expression that promotes apoptosis in cancer cells .

In silico docking studies have suggested that these compounds bind effectively to the active sites of HDACs, further supporting their role as potential therapeutic agents against cancer .

Case Studies

A case study involving a series of synthesized triazole derivatives highlighted their efficacy against resistant cancer cell lines. The study reported that modifications on the triazole ring significantly influenced the biological activity and selectivity towards different cancer types. For example, a derivative with a sulfonamide group displayed enhanced activity against resistant strains compared to its parent compound .

Additional Biological Activities

Besides anticancer properties, compounds related to benzo[d][1,2,3]triazole have shown promise in other areas:

  • Antimicrobial Activity : Certain derivatives have demonstrated antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities through modulation of cytokine production .

Properties

IUPAC Name

2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENFIBGOVZPRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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